N-(1,1,3,3-Tetramethylbutyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
5459-42-7 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-8(12)11-10(5,6)7-9(2,3)4/h7H2,1-6H3,(H,11,12) |
InChI Key |
NXQYSOPMKXVSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Approaches to N 1,1,3,3 Tetramethylbutyl Acetamide and Its Derivatives
Exploration of Precursor Chemistry for the Tetramethylbutyl Moiety
The unique properties of the 1,1,3,3-tetramethylbutyl group, often referred to as the tert-octyl group, necessitate specific synthetic approaches for its key precursors, namely the corresponding isocyanide and primary amine.
Synthesis and Reactivity of 1,1,3,3-Tetramethylbutyl Isocyanide (Walborsky's Reagent)
1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's Reagent, is a critical building block in the synthesis of complex molecules, particularly in the realm of multicomponent reactions. nih.govsigmaaldrich.com Its synthesis is most commonly achieved from the corresponding primary amine, 1,1,3,3-tetramethylbutylamine.
One established two-step procedure involves the initial conversion of the amine to its N-formamide derivative by reacting it with formic acid. archive.org In the second step, this formamide (B127407) is dehydrated using a dehydrating agent like thionyl chloride in a suitable solvent such as dimethylformamide (DMF) to yield the isocyanide. archive.org An alternative and widely used method is the Hofmann carbylamine reaction, which generates the isocyanide in a single step. wikipedia.org This reaction involves treating the primary amine with chloroform (B151607) and a strong base, such as aqueous sodium hydroxide (B78521), in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride to facilitate the reaction between the aqueous and organic phases. wikipedia.orgorgsyn.org
The reactivity of Walborsky's reagent is dominated by the unique nature of the isocyanide functional group. The carbon atom of the isocyanide can act as both a nucleophile and an electrophile, a property termed α-addition. acs.org This dual reactivity makes it an exceptionally versatile component in multicomponent reactions (MCRs), where it can facilitate the formation of multiple new bonds in a single operation. acs.orgbeilstein-journals.org It is particularly valued in Ugi and Passerini reactions for creating peptide-like structures and complex heterocyclic scaffolds. beilstein-journals.orgnih.gov Due to its significant steric bulk, the 1,1,3,3-tetramethylbutyl group can direct the stereochemical outcome of reactions and is sometimes employed as a "cleavable" group, which can be removed after serving its synthetic purpose. beilstein-journals.orgbeilstein-journals.org
Table 1: Physical Properties of 1,1,3,3-Tetramethylbutyl Isocyanide
| Property | Value |
|---|---|
| CAS Number | 14542-93-9 sigmaaldrich.com |
| Molecular Formula | C₉H₁₇N merckmillipore.com |
| Molar Mass | 139.24 g/mol sigmaaldrich.com |
| Boiling Point | 55-56 °C at 15 hPa sigmaaldrich.com |
| Density | 0.80 g/cm³ at 20 °C sigmaaldrich.com |
| Synonyms | tert-Octyl isocyanide, Walborsky's reagent sigmaaldrich.com |
Preparation of Sterically Hindered Primary Amines
The synthesis of primary amines bearing a fully substituted α-carbon, such as 1,1,3,3-tetramethylbutylamine, presents a significant synthetic challenge due to steric hindrance. nih.gov Traditional methods for amine synthesis, like the direct alkylation of ammonia, are often ineffective due to over-alkylation and the difficulty of introducing bulky substituents. masterorganicchemistry.com
More sophisticated methods are required to construct these hindered structures. The Gabriel synthesis, which utilizes phthalimide (B116566) as a protected form of ammonia, is a classic method for preparing primary amines via an SN2 reaction, followed by deprotection. masterorganicchemistry.com However, its applicability to forming highly hindered amines can be limited by the steric demands of the SN2 step. Another common strategy is reductive amination, which involves the reaction of a ketone or aldehyde with an amine source, but this is less suitable for creating tertiary carbons directly attached to the nitrogen. nih.gov
For sterically demanding amines, specific routes have been developed. For instance, the synthesis of tert-butylamine, a structurally related hindered amine, can be achieved through methods that accommodate the bulky alkyl group. orgsyn.org The synthesis of 1,1,3,3-tetramethylbutylamine itself is a key step in producing Walborsky's reagent, often starting from commercially available precursors that already contain the carbon skeleton. archive.org Advanced methodologies, such as photoredox catalysis coupling O-benzoyl oximes with cyanoarenes, have been reported for the direct synthesis of primary amines with fully substituted α-carbons, representing a modern approach to overcoming the steric challenge. nih.gov
Direct and Indirect Synthetic Routes to N-(1,1,3,3-Tetramethylbutyl)acetamide Scaffolds
The formation of the amide bond in this compound can be approached through direct acylation of the corresponding amine or through more complex, convergent strategies like multicomponent reactions.
Acylation Reactions of N-(1,1,3,3-Tetramethylbutyl)amine with Acetic Acid Derivatives
The most straightforward route to this compound is the direct N-acylation of 1,1,3,3-tetramethylbutylamine. This classic transformation involves the reaction of the primary amine with an activated derivative of acetic acid. Common acylating agents include acetyl chloride and acetic anhydride. These highly reactive reagents readily react with the amine, typically in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid), to form the desired amide.
Alternative, milder conditions have also been developed. For instance, acetic acid itself can be used as the acyl source when coupled with a dehydrating agent or carbodiimide (B86325) activator. A particularly green and efficient method involves using an ester, such as ethyl acetate (B1210297) or butyl acetate, as the acyl source with a catalytic amount of acetic acid. rsc.org This method avoids the use of harsh reagents and can provide excellent yields of the corresponding acetamide (B32628) at elevated temperatures (80–120 °C). rsc.org Given the steric hindrance of 1,1,3,3-tetramethylbutylamine, reaction conditions may need to be optimized to achieve high conversion.
Multicomponent Reaction (MCR) Strategies Employing 1,1,3,3-Tetramethylbutyl Isocyanide
Isocyanide-based multicomponent reactions (IMCRs) offer a powerful and efficient alternative for constructing the this compound scaffold. beilstein-journals.orgbeilstein-journals.org These reactions allow for the formation of complex products in a single step from three or more starting materials, embodying the principles of atom economy and procedural simplicity. nih.govmdpi.com The unique reactivity of the isocyanide group is central to these transformations. acs.org
The Ugi four-component reaction (U-4CR) is a cornerstone of IMCR chemistry and a prominent method for synthesizing α-acylamino amides. wikipedia.org The classic Ugi reaction involves the one-pot combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org To generate a derivative of this compound, 1,1,3,3-tetramethylbutyl isocyanide is used as the isocyanide component, while acetic acid serves as the carboxylic acid component.
The generally accepted mechanism begins with the condensation of the aldehyde and amine to form an imine. wikipedia.org The imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion. nih.govwikipedia.org The final product is formed via an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which drives the entire reaction sequence to completion. wikipedia.org
Table 2: Example of a Ugi Four-Component Reaction
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Type |
|---|
Variations of the Ugi reaction, known as truncated or interrupted Ugi reactions, can occur when a competing nucleophile intercepts the key nitrilium intermediate. nih.govrsc.org This often happens when one of the starting materials contains an additional functional group that can react intramolecularly. This leads to the formation of diverse heterocyclic structures instead of the linear bis-amide product typical of the standard Ugi reaction. nih.govrsc.org The use of 1,1,3,3-tetramethylbutyl isocyanide in these reactions allows for the synthesis of complex, sterically hindered heterocyclic systems.
Groebke-Blackburn-Bienaymé Reactions and Subsequent Derivatization
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3-CR) for synthesizing imidazo-fused heterocycles from amidines, aldehydes, and isocyanides. researchgate.netnih.govworktribe.com This reaction has become a significant tool in medicinal chemistry and drug discovery, with some resulting compounds receiving FDA approval. nih.gov The GBB reaction is related to the Ugi four-component reaction and is known for its high atom economy and ability to be catalyzed by both acids and bases. worktribe.com
In the context of this compound derivatives, 1,1,3,3-tetramethylbutyl isocyanide is a key reactant. beilstein-journals.orgnih.gov For instance, electron-rich aromatic aldehydes can be reacted with 2-aminopyridines and 1,1,3,3-tetramethylbutyl isocyanide in a GBB reaction. beilstein-journals.orgnih.gov The resulting product, bearing the tert-octyl group, can then undergo deprotection using trifluoroacetic acid (TFA) to yield a primary amine. This primary amine can be further derivatized through a Pictet-Spengler cyclization with other aldehydes. beilstein-journals.orgnih.gov
The GBB reaction can be performed under various conditions, including microwave-assisted synthesis and biocatalysis. researchgate.netnih.gov For example, a microwave-assisted GBB reaction can be carried out at 160°C for 20-30 minutes. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used as biocatalysts in ethanol (B145695) at room temperature, achieving high yields. nih.gov The use of reusable Brønsted-acidic ionic liquids as catalysts in solvents like ethanol or methanol (B129727) has also been explored. worktribe.com
Table 1: Examples of GBB Reaction Conditions and Yields
| Catalyst/Conditions | Solvent | Temperature | Time | Yield | Reference |
| Sc(OTf)₃ | Methanol | 100 °C | - | - | beilstein-journals.org |
| Microwave | - | 160 °C | 20-30 min | - | researchgate.net |
| Candida antarctica lipase B (CALB) | Ethanol | Room Temp | - | up to 91% | nih.gov |
| Brønsted-acidic ionic liquid | Ethanol/Methanol | Reflux/150°C (MW) | 1-4 hours | 42-93% | worktribe.com |
Passerini-Type Reactions
The Passerini reaction is a three-component reaction that combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org Discovered in 1921, it is one of the earliest known isocyanide-based multicomponent reactions. wikipedia.orgslideshare.net This reaction is highly versatile and can be conducted in various solvents, including aprotic solvents, water, ionic liquids, and deep eutectic solvents. wikipedia.org
The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents at high concentrations, involving a trimolecular reaction. wikipedia.org The reaction is valued in combinatorial and medicinal chemistry for its ability to generate a wide range of products with high functional group tolerance. wikipedia.org
Derivatives of this compound can be synthesized using this methodology, where 1,1,3,3-tetramethylbutyl isocyanide serves as the isocyanide component. The reaction offers a direct route to α-hydroxy carboxamides. organic-chemistry.org Variations of the Passerini reaction, such as a two-step, one-pot reductive Passerini-type process, have been developed for the synthesis of N-substituted-β-amino alcohols. nih.gov
Table 2: Key Features of the Passerini Reaction
| Feature | Description | Reference |
| Reactants | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | wikipedia.org |
| Product | α-Acyloxy amide | wikipedia.org |
| Solvents | Aprotic solvents, water, ionic liquids | wikipedia.org |
| Mechanism | Concerted in aprotic solvents | wikipedia.org |
Palladium-Catalyzed Aminocyanation Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. utexas.edu While direct aminocyanation involving this compound is not explicitly detailed in the provided results, the principles of palladium-catalyzed amination and cyanation are well-established and can be applied to the synthesis of its derivatives.
Palladium-catalyzed amination of aryl bromides, a reaction developed by Buchwald and Hartwig, is a powerful method for forming C-N bonds. researchgate.net This methodology can be used to synthesize N-substituted derivatives of various compounds. researchgate.net For instance, the amination of tert-butyl 4-bromobenzoate (B14158574) has been achieved using a PdCl₂/P(o-tolyl)₃ catalyst system. researchgate.net
Furthermore, palladium-catalyzed C-H activation and isocyanide insertion present a modern approach to synthesizing N-acyl enamine amides. dntb.gov.ua This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of palladium-catalyzed olefin functionalizations is a key area of research for constructing C-N bonds. utexas.edu
Catalyst-Free Synthesis in Green Solvents
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." researchgate.net This includes the use of catalyst-free systems and green solvents. A one-pot, catalyst-free approach for the synthesis of amides has been developed using solvothermal amidation of carboxylic acids with amines in ethanol. rsc.org This method avoids the need for catalysts or coupling reagents, making it a low-cost and less wasteful alternative to conventional synthetic routes. rsc.org
The principles of green chemistry emphasize minimizing waste, using less hazardous chemicals, and reducing energy consumption. researchgate.net Catalyst-free and solvent-free (SFCF) reactions are a significant area of research within this field. researchgate.netresearchgate.net While a specific catalyst-free synthesis of this compound is not detailed, the general methodologies are applicable. For example, catalyst-free synthesis of substituted benzimidazoles and benzothiazoles has been achieved in sustainable solvents. dntb.gov.ua These approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or microwave irradiation. rsc.orgresearchgate.net
Functional Group Transformations and Derivatization Strategies
Synthesis of Cyanophenylamino-acetamide Derivatives
The synthesis of cyanoacetamide derivatives can be achieved through several routes, including the reaction of amines with alkyl cyanoacetates or cyanoacetic acid. researchgate.net A more direct approach involves the reaction of an amine with chloroacetyl chloride followed by treatment with potassium cyanide. researchgate.net
In the context of this compound, derivatization to introduce a cyanophenylamino group would likely involve a multi-step synthesis. For example, a precursor such as 3-aminoacetanilide can be synthesized by the selective acetylation of 1,3-phenylenediamine. chemicalbook.com This amino group could then be further functionalized. The synthesis of N1-(3-Aminophenyl)acetamide has been reported with a high yield. chemicalbook.com
Generation of Alpha-Ketoamide Functional Groups
The α-ketoamide moiety is a significant functional group in medicinal chemistry, found in various enzyme inhibitors. nih.govnih.gov The synthesis of α-ketoamides can be achieved through several methods. One common approach is the oxidation of α-hydroxyamides. nih.gov A convergent route involves coupling a complex amine with an α-hydroxyorthothioester to form an α-hydroxyamide, which is then oxidized using a reagent like the Dess-Martin periodinane. nih.gov
Another strategy involves the one-pot, metal-free synthesis from ethylarenes and amines. This method proceeds through the in-situ generation of an aryl ketone followed by amidation. researchgate.net The α-ketoamide functional group is characterized by two adjacent carbonyl groups, which influences its chemical reactivity, making it both an ambident proelectrophile and pronucleophile. nih.gov
Formation of 2-(Dibenzylamino)-2-aryl Acetamide Derivatives
The synthesis of 2-(Dibenzylamino)-2-aryl Acetamide derivatives represents a sophisticated molecular construction that can be efficiently achieved through multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. nih.govnih.gov These reactions are powerful tools in combinatorial chemistry for creating diverse libraries of compounds from simple starting materials in a single step. nih.gov
While this compound itself is not a direct reactant, its corresponding isocyanide, 1-isocyano-1,1,3,3-tetramethylbutane, is a key building block for these syntheses. This isocyanide can be prepared from the corresponding primary amine, which is structurally related to the parent amide.
Ugi Reaction:
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov In the context of forming 2-(Dibenzylamino)-2-aryl Acetamide derivatives, the reactants would be an aryl aldehyde, dibenzylamine, a carboxylic acid, and 1-isocyano-1,1,3,3-tetramethylbutane.
The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final stable α-acylamino amide product. nih.gov
Table 1: Representative Components for the Ugi Synthesis of 2-(Dibenzylamino)-2-aryl-N-(1,1,3,3-tetramethylbutyl)acetamide Derivatives
| Aryl Aldehyde | Carboxylic Acid | Isocyanide | Amine |
| Benzaldehyde | Acetic Acid | 1-isocyano-1,1,3,3-tetramethylbutane | Dibenzylamine |
| 4-Chlorobenzaldehyde | Propionic Acid | 1-isocyano-1,1,3,3-tetramethylbutane | Dibenzylamine |
| 4-Methoxybenzaldehyde | Benzoic Acid | 1-isocyano-1,1,3,3-tetramethylbutane | Dibenzylamine |
| 2-Naphthaldehyde | Cyclohexanecarboxylic Acid | 1-isocyano-1,1,3,3-tetramethylbutane | Dibenzylamine |
Passerini Reaction:
The Passerini three-component reaction (P-3CR) is another vital MCR that involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov To synthesize a derivative structurally related to the target compound, one could employ an aryl aldehyde, a carboxylic acid, and 1-isocyano-1,1,3,3-tetramethylbutane. This would result in an α-acyloxy-N-(1,1,3,3-tetramethylbutyl)acetamide. While not identical to the dibenzylamino derivative, this highlights the utility of the isocyanide in forming complex N-substituted acetamides.
The mechanism of the Passerini reaction is thought to involve the initial interaction of the carbonyl group of the aldehyde with the carboxylic acid and the isocyanide. This is followed by a nucleophilic attack of the isocyanide on the carbonyl carbon and subsequent intramolecular acyl transfer to yield the final product. nih.gov
Conversion of Primary Amides to Corresponding Nitriles
The dehydration of primary amides is a fundamental transformation in organic synthesis, providing a direct route to nitriles. Several efficient methods have been developed for this conversion, which are applicable to a wide range of substrates, including this compound.
Recent protocols have utilized phosphorus-based reagents under mild conditions to achieve high yields. nih.gov These methods offer advantages such as operational simplicity, broad substrate scope, and good functional group tolerance. nih.gov
One such study developed three distinct, high-yielding procedures using tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenylphosphite (P(OPh)₃) as the dehydrating agent. nih.gov The general applicability of these methods suggests their utility for the conversion of this compound to 2,2,4,4-tetramethylpentanenitrile.
Table 2: Methodologies for the Dehydration of this compound
| Method | Reagents | Conditions | Reaction Time | Plausible Yield |
| A | P(NMe₂)₃, Et₂NH | Refluxing CHCl₃ | 6-12 h | Good to Excellent |
| B | PCl₃, Et₂NH | 0 °C to refluxing CHCl₃ | 40 min | Good to Excellent |
| C | P(OPh)₃, DBU | Neat, Microwave | 4 min | Good to Excellent |
Data adapted from a study on general amide to nitrile conversions. nih.gov
The mechanism for these phosphorus-reagent mediated dehydrations generally involves the activation of the amide oxygen by the phosphorus compound, making it a better leaving group. Subsequent elimination, often base-assisted, leads to the formation of the nitrile.
Alkoxyalkylation and Hydroxyalkylation Methods
The introduction of alkoxyalkyl or hydroxyalkyl groups onto the nitrogen atom of an amide can significantly alter its chemical and physical properties. Several methods for the N-alkylation of amides have been developed, which can be adapted for these specific transformations.
Hydroxyalkylation:
Direct hydroxyalkylation of primary amides can be challenging. However, N-alkylation with alcohols, catalyzed by transition metals, provides an indirect route. rsc.org This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide. The resulting intermediate is then reduced by the hydrogen initially borrowed from the alcohol. rsc.org Ruthenium and iridium complexes have proven to be effective catalysts for this transformation. organic-chemistry.org
Radical hydroxyalkylation offers a more direct approach. For instance, the reaction of tertiary amides with aldehydes in the presence of a radical initiator like triethylborane (B153662) (Et₃B) and air can lead to the formation of hydroxyalkylated products at the carbon adjacent to the nitrogen. nih.gov While this applies to tertiary amides, it showcases a potential pathway for functionalization. A more direct N-hydroxyalkylation of a primary amide like this compound would likely proceed via a different mechanism, possibly involving an initial deprotonation of the amide followed by reaction with an epoxide or a protected halo-alcohol.
Alkoxyalkylation:
N-alkoxyalkylation can be achieved through the reaction of the amide with an alkoxyalkyl halide. Base-mediated conditions are typically employed to deprotonate the amide, enhancing its nucleophilicity towards the alkylating agent. A variety of bases, such as sodium hydride or potassium carbonate, can be utilized depending on the reactivity of the substrate and the alkylating agent.
Another approach involves the acid-catalyzed N-alkylation of amides with alcohols or alkenes. flvc.org This method is successful when the intermediate carbocation formed from the alcohol or alkene is highly stabilized. flvc.org For the synthesis of an N-alkoxyalkyl derivative of this compound, an appropriate alkoxy-substituted alcohol or alkene would be required under acidic conditions.
Table 3: Potential Methods for N-Alkoxyalkylation and N-Hydroxyalkylation of this compound
| Transformation | Method | Reagents/Catalyst | Key Features |
| N-Hydroxyalkylation | Hydrogen Auto-Transfer | Alcohol, Ru or Ir catalyst | Atom-economical, water as the only byproduct. rsc.org |
| N-Hydroxyalkylation | Reaction with Epoxide | Base (e.g., NaH), Epoxide | Direct introduction of a β-hydroxyalkyl group. |
| N-Alkoxyalkylation | Nucleophilic Substitution | Base (e.g., K₂CO₃), Alkoxyalkyl halide | A classical and versatile method. |
| N-Alkoxyalkylation | Acid-Catalyzed Alkylation | Alcohol/Alkene, Strong Acid | Dependent on stable carbocation formation. flvc.org |
Reactivity Profile and Mechanistic Investigations of N 1,1,3,3 Tetramethylbutyl Acetamide
Intrinsic Reactivity of the Amide Linkage
The reactivity of the amide bond in N-(1,1,3,3-Tetramethylbutyl)acetamide is fundamental to its chemical behavior. Amides are generally the least reactive of the carboxylic acid derivatives. nih.gov
Protonation and Nucleophilic Attack Pathways
Amides are basic compounds that can be protonated by acids. nih.gov This protonation typically occurs on the oxygen atom of the carbonyl group, which is more electronegative and can better stabilize the positive charge through resonance. This initial protonation step is crucial in acid-catalyzed reactions as it activates the carbonyl group, making it more susceptible to nucleophilic attack.
The strength of the carbon-nitrogen bond in amides generally hinders cleavage to form acyl cations under acidic conditions, which has historically limited their use in reactions like Friedel-Crafts acylation. nih.gov However, recent studies have shown that with the use of superacids, such as triflic acid, even stable amides can be activated for such transformations. nih.gov The proposed mechanism involves a "superelectrophilic activation" that diminishes the C-N resonance, facilitating subsequent cleavage to generate the reactive acyl cation. nih.gov
Hydrolytic Stability under Acidic and Basic Conditions
The hydrolysis of amides, which involves the cleavage of the amide bond by water, can be catalyzed by either acid or base.
Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. A series of proton transfers then leads to the expulsion of the amine as a leaving group, resulting in the formation of a carboxylic acid and an ammonium (B1175870) ion. Studies on similar compounds, like dichloroacetamide safeners, have shown that acid-mediated hydrolysis often leads to amide cleavage. nih.gov For instance, in the presence of hydrochloric acid, some dichloroacetamides exhibit hydrolysis rate constants ranging from 2.8 × 10⁻³ to 0.46 M⁻¹ h⁻¹. nih.gov
Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group. Therefore, a subsequent proton transfer from the newly formed carboxylic acid to the amide anion occurs, yielding a carboxylate salt and an amine. The rate of base-mediated hydrolysis can be significantly influenced by steric hindrance around the amide group. nih.gov For many chloroacetamide herbicides, which share the amide functional group, base-mediated hydrolysis proceeds through a bimolecular nucleophilic substitution (S_N2) reaction, where hydroxide substitutes a chloride ion. nih.gov However, for those with increased steric hindrance at the N-alkyl substituent, which would slow the attack at the amide carbon, an intermolecular S_N2 reaction at a different site can occur. nih.gov
Influence of Steric Hindrance from the Tetramethylbutyl Moiety on Reaction Kinetics and Selectivity
The N-(1,1,3,3-tetramethylbutyl) group, also known as the tert-octyl group, is a bulky substituent that exerts significant steric hindrance. This steric bulk plays a crucial role in controlling the kinetics and selectivity of reactions involving this compound.
The large size of the tetramethylbutyl group can hinder the approach of reactants to the amide functionality. This steric shielding can slow down reaction rates compared to less hindered amides. For example, in base-mediated hydrolysis, increased steric hindrance of the N-alkyl substituent can slow the rate of hydroxide attack at the amide carbon. nih.gov
Conversely, this steric hindrance can be exploited to enhance selectivity in certain reactions. By blocking certain reaction pathways, the bulky group can direct the reaction towards a specific, desired outcome.
Reaction Mechanisms in Multicomponent and Catalytic Processes
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. mdpi.com this compound and its related isocyanide derivative are valuable participants in such reactions. acs.org
Iminium Formation and Isocyanide Insertion in MCRs
In the context of MCRs, the amine functionality, which can be derived from the hydrolysis of this compound, can react with an aldehyde or ketone to form an iminium ion. This iminium ion is a key intermediate that is then susceptible to nucleophilic attack by an isocyanide, such as 1,1,3,3-tetramethylbutyl isocyanide. acs.orgvwr.comsigmaaldrich.com
The Ugi four-component reaction (U-4CR) is a classic example of an MCR that utilizes an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. The primary amine component is a versatile starting material for further reactions. acs.org For instance, using 1,1,3,3-tetramethylbutyl isocyanide can lead to the formation of α-amino tetrazole derivatives. acs.org The mechanism of the Ugi-tetrazole reaction (UT-4CR) involves the initial formation of an iminium ion from the amine and aldehyde, which then reacts with the isocyanide and hydrazoic acid (HN₃) to generate the tetrazole product. acs.org The Gattermann-Koch-like reaction mechanism in some MCRs involves the formation of an intermediate that reacts with the isocyanide.
The Passerini reaction, another important MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. rug.nl Variations of the Passerini reaction can also lead to the formation of tetrazole derivatives. acs.org
The steric bulk of the 1,1,3,3-tetramethylbutyl group on the isocyanide can influence the stereochemical outcome of these reactions, providing a degree of diastereoselectivity.
Decarboxylative Acylation Mechanisms
Decarboxylative acylation is a modern synthetic method for ketone synthesis that utilizes carboxylic acids. While amides are not typically direct substrates for this reaction, the underlying principles of acyl group transfer are relevant. Metallaphotoredox catalysis has emerged as a powerful tool for decarboxylative acylation, often involving a nickel catalyst.
The general mechanism for a metallaphotoredox-catalyzed decarboxylative acylation involves the activation of a thioester by a transition metal catalyst. A proposed catalytic cycle for a nickel-catalyzed reaction is Ni(I)–Ni(II)–Ni(I)–Ni(III)–Ni(I). Although not directly involving this compound, understanding these mechanisms provides insight into the broader context of acylation reactions. The development of methods for the direct use of amides in Friedel-Crafts acylation, which traditionally uses more reactive acyl halides or anhydrides, highlights the ongoing efforts to expand the utility of amides in C-C bond formation. nih.govmasterorganicchemistry.comyoutube.com
Proposed Mechanisms in Catalytic Transformations
Detailed mechanistic studies for catalytic transformations specifically involving this compound are not readily found in the surveyed scientific literature. However, based on the general principles of amide chemistry, several potential catalytic pathways can be proposed.
In hypothetical catalytic reactions, the amide group of this compound could participate in several ways. For instance, in metal-catalyzed cross-coupling reactions, the N-H bond could undergo deprotonation to form a metal-amido species. This intermediate could then participate in catalytic cycles, for example, as a directing group for C-H activation at a specific position on the bulky alkyl substituent. The steric bulk of the tetramethylbutyl group would likely play a crucial role in directing the regioselectivity of such a reaction.
Another potential area of catalytic transformation is in reduction or oxidation reactions. Catalytic hydrogenation of the amide would yield the corresponding amine, although the steric hindrance might necessitate harsh reaction conditions or highly active catalysts. Conversely, catalytic oxidation could target the C-H bonds of the alkyl group, with the amide functionality potentially directing the catalyst to a specific site.
The table below outlines hypothetical catalytic transformations and the plausible mechanistic roles of this compound.
| Catalytic Transformation | Catalyst Type | Proposed Role of this compound | Potential Intermediate |
| C-H Arylation | Palladium, Rhodium, etc. | Directing Group | Cyclometalated Species |
| Amide Reduction | Ruthenium, Rhodium, etc. | Substrate | Metal-Hydrido-Amine Complex |
| Oxidation | Iron, Copper, etc. | Substrate/Directing Group | Metal-Oxo Species |
It is important to reiterate that these are proposed mechanisms based on established principles of organic chemistry and catalysis, and have not been experimentally verified for this compound in the available literature.
Regioselectivity and Stereoselectivity in Syntheses Involving this compound
The concepts of regioselectivity and stereoselectivity are central to organic synthesis, dictating the spatial outcome of chemical reactions. In the context of syntheses involving this compound, these factors would be of paramount importance, although specific examples are not documented.
Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving this compound, the bulky tert-octyl group would be a major determinant of regioselectivity. For example, in a hypothetical C-H functionalization reaction, a catalyst would likely be directed to the least sterically hindered C-H bond. The primary methyl groups would be more accessible than the methylene (B1212753) or methine protons, leading to selective functionalization at the terminal positions of the alkyl chain.
Stereoselectivity concerns the preferential formation of one stereoisomer over another. While this compound itself is achiral, its use in reactions that generate new stereocenters could be influenced by its bulky nature. The sheer size of the 1,1,3,3-tetramethylbutyl group could create a chiral pocket around the reactive center in a transition state, favoring the approach of a reagent from one face over the other. This could lead to a diastereoselective or enantioselective outcome, depending on the nature of the reaction and the other reactants involved.
The following table summarizes the potential influence of the N-(1,1,3,3-Tetramethylbutyl) group on the selectivity of hypothetical reactions.
| Type of Selectivity | Influencing Factor | Predicted Outcome in a Hypothetical Reaction |
| Regioselectivity | Steric Hindrance | Functionalization at the less hindered primary methyl positions. |
| Diastereoselectivity | Steric Bulk | Facial selectivity in addition reactions to a prochiral center. |
| Enantioselectivity | Chiral Catalyst/Auxiliary | The bulky group could enhance the transfer of chirality. |
Further experimental investigation is required to explore and confirm these potential aspects of regioselectivity and stereoselectivity in reactions involving this compound.
Spectroscopic Elucidation and Advanced Structural Characterization of N 1,1,3,3 Tetramethylbutyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of N-(1,1,3,3-Tetramethylbutyl)acetamide in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
Proton (¹H) NMR for Structural Elucidation and Purity Assessment
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is characterized by several distinct signals corresponding to the different sets of non-equivalent protons in the molecule.
The spectrum is expected to show a sharp singlet for the nine protons of the tert-butyl group (C(CH₃)₃), which are chemically equivalent and shielded. Another singlet corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon adjacent to the amide nitrogen. A singlet is also observed for the methylene (B1212753) (-CH₂-) protons, which are situated between the two quaternary carbons. The acetyl methyl (-COCH₃) protons appear as a singlet, and the amide proton (-NH-) typically presents as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and possible chemical exchange.
The integration of these peaks confirms the ratio of protons in each unique environment, serving as a crucial tool for purity assessment. The absence of unexpected signals indicates a high degree of purity.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~0.9 - 1.0 | Singlet | 9H |
| -C(CH ₃)₂- | ~1.3 - 1.4 | Singlet | 6H |
| -CH ₂- | ~1.6 - 1.8 | Singlet | 2H |
| -COCH ₃ | ~1.9 - 2.0 | Singlet | 3H |
| -NH - | ~5.5 - 7.5 | Broad Singlet | 1H |
Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since proton-decoupled ¹³C NMR spectra are standard, each unique carbon atom typically appears as a single line. The chemical shift of each signal is indicative of the carbon's electronic environment.
For this compound, the spectrum is expected to show distinct signals for the amide carbonyl carbon, the four quaternary carbons, the methylene carbon, and the two types of methyl carbons. The carbonyl carbon is the most deshielded, appearing at the lowest field (~170 ppm). The quaternary carbons bonded to other carbons and the one bonded to nitrogen will have characteristic shifts, as will the methylene and various methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~169 - 171 |
| -C (CH₃)₂- | ~55 - 58 |
| -C (CH₃)₃ | ~31 - 33 |
| -CH₂-C (CH₃)₃ | ~31 - 33 |
| -C H₂- | ~50 - 53 |
| -C H₃ (acetyl) | ~23 - 25 |
| -C(C H₃)₂- | ~28 - 30 |
| -C(C H₃)₃ | ~31 - 32 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously confirming the complex structure of this compound, which contains several quaternary centers and singlets in the ¹H NMR spectrum.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this molecule, since all proton signals are singlets and separated by quaternary carbons, no cross-peaks would be expected in a COSY spectrum. This lack of correlation is itself a key piece of structural evidence, confirming the isolated nature of the different proton environments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. chemicalbook.com HSQC would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the proton signal at ~1.9-2.0 ppm and the acetyl methyl carbon at ~23-25 ppm, and so on for the other CH₃ and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. chemicalbook.com HMBC is essential for connecting the molecular fragments that appear isolated in the COSY spectrum. Key expected correlations would include:
The amide proton (-NH-) showing a correlation to the acetyl carbonyl carbon and the quaternary carbon of the tetramethylbutyl group.
The acetyl methyl protons showing correlations to the amide carbonyl carbon.
The methylene protons showing correlations to the two adjacent quaternary carbons and their respective methyl carbons.
Conformational Analysis using Variable Temperature NMR Spectroscopy
Amide bonds, including the one in this compound, exhibit restricted rotation around the C-N bond due to its partial double-bond character arising from resonance. nanalysis.comazom.com This can lead to the existence of different conformers (e.g., cis and trans isomers), which may be observable by NMR, especially at low temperatures.
Variable Temperature (VT) NMR is the technique used to study such dynamic processes. nih.govresearchgate.net By recording NMR spectra at different temperatures, one can observe changes in the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for different conformers might be resolved. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.
While specific data for this compound is not available, VT-NMR studies on similar amides have been used to determine the energy barrier for this rotation. nih.govresearchgate.net Such an analysis for this compound would provide valuable insight into its conformational dynamics.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Identification of Amide I and Amide II Bands
The IR spectrum of this compound, a secondary amide, is dominated by characteristic absorptions of the amide group. quimicaorganica.org
Amide I Band: This strong absorption, typically appearing in the range of 1680–1630 cm⁻¹, is one of the most characteristic bands in the IR spectrum of amides. researchgate.netnih.gov It arises primarily from the C=O stretching vibration. Its position can provide information about hydrogen bonding and the conformational state of the molecule.
Amide II Band: This band, found between 1570–1515 cm⁻¹, is characteristic of secondary amides. researchgate.netnih.gov It results from a combination of the N-H in-plane bending and C-N stretching vibrations. The presence of a distinct Amide II band confirms the secondary amide nature of the compound.
In addition to these, a sharp N-H stretching vibration is expected to appear around 3350–3180 cm⁻¹. quimicaorganica.orglibretexts.org The spectrum will also feature strong C-H stretching and bending vibrations from the aliphatic tetramethylbutyl and acetyl groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | ~3300 | Medium-Strong, Sharp |
| C-H (sp³) | Stretch | ~2960-2850 | Strong |
| C=O (Amide I) | Stretch | ~1650 | Strong |
| N-H (Amide II) | Bend | ~1550 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides an exceptionally precise measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₂₁NO), the calculated monoisotopic mass is 171.162314 g/mol . epa.gov HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap-based mass spectrometry, can measure this mass with high accuracy, typically within a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds. nih.gov This level of precision is critical for verifying the identity of the synthesized compound.
Table 2: Molecular Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | nist.govncats.io |
| Average Mass | 171.284 g/mol | epa.gov |
| Monoisotopic Mass | 171.162314 g/mol | epa.gov |
| Molecular Weight | 171.2798 | nist.govncats.io |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of this compound and identifying any volatile impurities. ub.edu In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. lcms.cz
The mass spectrometer is often operated in electron ionization (EI) mode, which bombards the molecules with high-energy electrons (typically 70 eV), causing reproducible fragmentation. sci-hub.se The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation pattern would be expected to show characteristic ions resulting from the cleavage of the bulky alkyl group and the amide moiety. The molecular ion peak (M⁺) at m/z 171 would confirm the molecular weight. nist.gov The retention time from the gas chromatograph provides an additional layer of identification and allows for the quantification of the compound relative to any impurities present in the sample. unipr.it
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often by transferring them from solution to the gas phase with minimal fragmentation. nih.govsemanticscholar.org For this compound, ESI-MS would typically be performed in positive ion mode, where the molecule can be readily protonated to form the [M+H]⁺ ion.
This technique is valuable for confirming the molecular weight of the compound, with the primary ion expected at an m/z value corresponding to the protonated molecule (172.16959 for [M+H]⁺). uni.lu Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu ESI can be coupled with tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to provide further structural information. rsc.org This fragmentation can elucidate the connectivity of the molecule.
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 172.16959 |
| [M+Na]⁺ | 194.15153 |
| [M+K]⁺ | 210.12547 |
| [M+NH₄]⁺ | 189.19613 |
| Data sourced from PubChemLite predictions. uni.lu |
X-ray Diffraction (XRD)
While spectroscopic methods provide information about functional groups and molecular formula, X-ray diffraction offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. carleton.edu This non-destructive technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of a single crystal. carleton.eduscielo.br The analysis yields precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. researchgate.net
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The resulting crystallographic data would reveal the conformation of the bulky tetramethylbutyl group, the planarity of the amide linkage, and the intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, that dictate the crystal packing. researchgate.net As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported in public databases. The successful crystallization and analysis would provide invaluable, definitive data on its solid-state architecture. nist.gov
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. youtube.comspringernature.com It provides a unique "fingerprint" of a compound's solid-state structure, enabling identification, purity assessment, and the determination of unit cell dimensions. youtube.comyoutube.com The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle, 2θ. youtube.com
When X-rays interact with a crystalline material, they are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs only at specific angles where Bragg's Law (nλ = 2d sinθ) is satisfied. youtube.com In this equation, 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the spacing between the crystal planes, and 'θ' is the diffraction angle. The resulting diffraction pattern is a plot of diffraction intensity versus the 2θ angle.
For a crystalline substance like this compound, the PXRD pattern would exhibit a series of sharp peaks at characteristic 2θ values. The position of these peaks is dictated by the dimensions of the unit cell, while the relative intensities are determined by the arrangement of atoms within the cell. In contrast, an amorphous sample would produce a broad, featureless halo, indicating the absence of long-range crystalline order. youtube.com
The analysis of the PXRD pattern for this compound would involve comparing the observed diffraction peaks to a reference database or, if a novel crystalline form is suspected, indexing the pattern to determine the unit cell parameters. The sharpness of the diffraction peaks can also provide an indication of the crystallite size. youtube.com
Below is a representative table of hypothetical PXRD data for a crystalline phase of this compound, illustrating the typical information obtained from such an analysis.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 75 |
| 23.5 | 3.78 | 40 |
| 28.9 | 3.09 | 50 |
Note: The data in this table is hypothetical and serves as an illustrative example of a PXRD pattern for a crystalline organic compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule and is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light.
The amide group in this compound serves as the primary chromophore. The electronic spectrum of simple amides is typically characterized by two main absorption bands. The first is a weak absorption corresponding to the n → π* (n to pi-star) transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. researchgate.net This transition is symmetry-forbidden, resulting in a low molar absorptivity (ε) and typically appears at longer wavelengths, often around 215-220 nm. researchgate.net
The second characteristic absorption is a much more intense band at shorter wavelengths (typically below 200 nm) due to the π → π* (pi to pi-star) transition within the carbonyl group. aip.orgnih.gov This transition is symmetry-allowed and therefore has a high molar absorptivity. The bulky and saturated 1,1,3,3-tetramethylbutyl group attached to the nitrogen atom is an auxochrome. While it does not absorb UV light itself, its presence can influence the electronic environment of the amide chromophore, potentially causing a slight shift in the absorption maxima (λmax). However, as an alkyl group, its electronic effect is primarily inductive and generally has a minimal impact on the position of the main absorption bands.
The solvent in which the spectrum is recorded can also influence the position of the absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding electrons, increasing the energy required for the transition.
A representative UV-Vis absorption data table for this compound in a non-polar solvent like hexane (B92381) is presented below.
| Electronic Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| n → π | ~218 | ~100 |
| π → π | ~195 | ~5000 |
Note: The data in this table is representative of typical values for a secondary amide and is for illustrative purposes.
Computational Chemistry and Theoretical Modeling of N 1,1,3,3 Tetramethylbutyl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure of molecules, which dictates their physical and chemical properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule (geometry optimization) and its electronic energy. sigmaaldrich.comguidechem.com This method is based on calculating the electron density rather than the complex multi-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like N-(1,1,3,3-Tetramethylbutyl)acetamide, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. However, specific studies applying DFT for the geometry optimization and energy calculation of this compound have not been identified in the available literature.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Theoretical methods can predict various spectroscopic properties of a molecule. By calculating the response of a molecule's optimized geometry to electromagnetic fields, spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) can be simulated. These predicted spectra are invaluable for interpreting experimental results and confirming molecular structures. For instance, theoretical IR spectra are derived from calculating the vibrational frequencies of the molecule. There are currently no published studies containing predicted spectroscopic data for this compound.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. While the principles of MEP and FMO analysis are standard, no specific studies containing these analyses for this compound are available.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the step-by-step process of a chemical reaction, identifying the energetic barriers (transition states) and any short-lived intermediates.
Computational Studies of Hydrolysis Mechanisms
Amide hydrolysis is a fundamentally important reaction. Computational studies can explore the mechanism of this process, for example, by modeling the attack of a water molecule or hydroxide (B78521) ion on the amide's carbonyl carbon. Such studies can determine the energy profile of the reaction, including the activation energy required for the reaction to proceed. Research on the computational modeling of hydrolysis mechanisms for related amides exists, but specific investigations into the hydrolysis of this compound are absent from the scientific record.
Investigation of Catalytic Cycles and Intermediates
Many chemical reactions are accelerated by catalysts. Computational modeling can elucidate the entire catalytic cycle, showing how the catalyst interacts with the reactants, facilitates the transformation, and is regenerated at the end of the cycle. This involves calculating the structures and energies of all intermediates and transition states within the cycle. sigmaaldrich.com There are no published computational investigations detailing catalytic cycles and intermediates involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a branch of theoretical chemistry dedicated to identifying the stable three-dimensional arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like this compound, this analysis is crucial for understanding its physical properties and interactions with biological systems. The primary method involves calculating the potential energy of the molecule as a function of the rotation around one or more of its single bonds.
Molecular Dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with a solvent or a biological target. nih.govrsc.org
The defining structural feature of this compound is the large, sterically demanding 1,1,3,3-tetramethylbutyl group (a tert-octyl group) attached to the amide nitrogen. Steric effects, which arise from the spatial arrangement of atoms and the repulsion between their electron clouds when they are forced into close proximity, are paramount in dictating this molecule's conformation. wikipedia.org
The primary conformational flexibility in an acetamide (B32628) derivative involves rotation around the C-N amide bond. In simpler amides, this rotation is already restricted due to the partial double-bond character of the C-N bond. In this compound, the immense bulk of the tert-octyl group is expected to impose a significant additional barrier to this rotation. The presence of two methyl groups on the carbon atom directly bonded to the nitrogen (the α-carbon) creates substantial steric hindrance. wikipedia.org
A computational study would quantify this effect by calculating the energy profile for rotation around the C-N bond. It is hypothesized that the energy barrier for this rotation would be considerably higher than in less substituted amides, effectively locking the molecule into a limited set of low-energy conformations. Furthermore, rotations around the C-C bonds within the tert-octyl group itself would be analyzed to find the most stable arrangement of this bulky substituent.
Illustrative Data Table: Hypothetical Conformational Energy Profile
The following table is a hypothetical representation of results that could be obtained from a conformational analysis of this compound. The values are for illustrative purposes only and are not based on published experimental or computational data.
| Conformer | Dihedral Angle (OC-N-Cα) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Global Minimum | ~180° (trans) | 0.0 | >99 |
| Rotational Transition State | ~90° | 25.0 | <0.01 |
| Local Minimum | ~0° (cis) | 10.0 | <0.01 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov
A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding). For each compound, a set of numerical values known as molecular descriptors would be calculated. These can include:
Steric descriptors: Such as molecular volume, surface area, or specific parameters like Taft's steric parameter (Es), which would be particularly relevant for the bulky tert-octyl group.
Electronic descriptors: Such as partial atomic charges or dipole moment, describing the electronic distribution.
Hydrophobic descriptors: Most commonly the logarithm of the partition coefficient (logP), which quantifies lipophilicity. The large alkyl group in this compound would make it highly lipophilic.
Topological descriptors: Numerical indices derived from the 2D graph representation of the molecule.
Once the dataset of compounds, their activities, and their calculated descriptors is compiled, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. nih.gov
No specific QSAR studies featuring this compound were identified in the scientific literature. If such a study were to be conducted, this compound would likely serve as an important data point for exploring the influence of extreme steric bulk and high lipophilicity on the modeled biological activity.
Illustrative Data Table: Hypothetical QSAR Model Data
This table is a hypothetical example of a dataset that could be used for a QSAR study. The compounds and activity values are illustrative and not based on real experimental data.
| Compound Name | Biological Activity (pIC50) | LogP (Hydrophobicity) | Steric Parameter (Es) |
| N-ethylacetamide | 4.1 | 0.21 | -0.07 |
| N-tert-butylacetamide | 5.5 | 1.37 | -1.54 |
| This compound | 6.2 | 3.80 | -3.90 |
| N-phenylacetamide | 5.8 | 1.16 | -2.55 |
A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.5 * LogP - 0.8 * Es + 3.5
Advanced Academic Research Applications of N 1,1,3,3 Tetramethylbutyl Acetamide
Role in Catalysis and Catalytic Systems
Catalysis is a fundamental pillar of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical products. The development of novel catalysts, including those based on sophisticated organic ligands and organocatalytic molecules, is a continuous pursuit in academic and industrial research.
Application as Ligands in Transition Metal-Catalyzed Reactions
Transition metal catalysis is a powerful tool in synthetic chemistry, where ligands play a crucial role in modulating the reactivity and selectivity of the metallic center. These ligands can influence the steric and electronic environment of the catalyst, thereby dictating the outcome of the reaction.
A thorough investigation of scientific databases and academic journals indicates that there are no specific studies reporting the use of N-(1,1,3,3-Tetramethylbutyl)acetamide as a ligand in transition metal-catalyzed reactions. While the broader class of acetamide (B32628) derivatives has been explored in various catalytic contexts, research specifically employing the N-(1,1,3,3-Tetramethylbutyl) moiety in this capacity is not documented.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in chemistry, offering a complementary approach to metal-based catalysis. uni-giessen.denih.govnih.gov These catalysts are often valued for their low toxicity and stability.
An extensive search of the relevant academic literature reveals no documented organocatalytic applications for this compound. While the principles of organocatalysis are well-established, this particular compound has not been identified as an effective organocatalyst in any published research. uni-giessen.denih.govnih.gov
Contributions to Advanced Materials Science
The field of materials science continuously seeks to develop new materials with tailored properties for a wide range of applications. This includes the design and synthesis of novel polymers, resins, and supramolecular structures.
Incorporation into Novel Polymeric and Resin Formulations
The incorporation of specific small molecules into polymer and resin formulations can impart desired properties such as improved thermal stability, altered mechanical characteristics, or enhanced chemical resistance.
There is no available research in the scientific literature that describes the incorporation of this compound into novel polymeric or resin formulations. Its potential role as a monomer, additive, or modifier in polymer chemistry has not been explored in published studies.
Role in the Design of Functional Supramolecular Structures
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. These structures can exhibit a range of functions, from molecular recognition to self-healing materials. The unexpected self-assembly of a simple achiral acetamide has been shown to generate selective water channels. researchgate.net
A review of the academic literature indicates that there are no studies on the role of this compound in the design of functional supramolecular structures. Its potential for self-assembly or as a building block in larger, non-covalently bound architectures has not been a subject of published research.
Utilization in Coordination Polymer Synthesis and Metal Ion Extraction
The distinct chemical characteristics of this compound, particularly the presence of both a coordinating amide group and a large, non-polar side chain, make it and structurally related compounds valuable in the fields of coordination chemistry and hydrometallurgy.
While direct studies detailing this compound as a primary ligand in coordination polymers are not extensively documented, the principles of coordination chemistry allow for informed predictions of its potential role. Coordination polymers (CPs) are multi-dimensional structures built from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The amide group in this compound can act as a monodentate or bidentate ligand, coordinating to a metal center through its oxygen and/or nitrogen atoms. The bulky 1,1,3,3-tetramethylbutyl group would play a crucial role in directing the final architecture of the polymer by influencing the steric environment around the metal center, potentially leading to the formation of specific network topologies and porous structures. nih.gov
In the realm of metal ion extraction, N-substituted amides are well-established as effective extractants. The amide oxygen atom is a hard donor, showing a preference for hard Lewis acids like lanthanide(III) and actinide(III) ions. Research on analogous compounds such as N,N-Di-n-octylacetamide (DOAA) has demonstrated significant efficacy in extracting a variety of metal ions from acidic solutions. nih.gov For instance, studies have quantified the distribution ratios for numerous metals using DOAA, showcasing its utility. nih.gov Another related compound, N,N'-dioctyl, α-hydroxy acetamide, shows selective extraction for trivalent lanthanide and actinide ions from highly acidic media (above 3 M HNO3), a property that is highly advantageous in nuclear waste processing as it shows negligible extraction of fission products like Sr(II) and Ru(III). nih.gov The mechanism for such extractions typically involves the formation of a neutral complex between the metal ion, counter-ions (like nitrate), and the amide ligand, which is then soluble in an organic phase. The bulky alkyl group of this compound would enhance the lipophilicity of such a complex, thereby improving its solubility in the organic diluent and potentially increasing extraction efficiency.
Table 1: Metal Ion Extraction Tendency with a Related Amide Extractant (R4NCy) This table illustrates the general extraction behavior of amide-like compounds, showing varying affinities for different metal ions.
| Metal Ion | Extraction Efficiency | Conditions |
|---|---|---|
| Fe(III) | >99% | pH 1-3 |
| Zn(II) | >99% | pH 2-3 |
| Cu(II) | ~80% | pH 2-3 |
| Mn(II) | ~21% | pH 3 |
Data derived from studies on analogous quaternary ammonium-based systems which exhibit similar ion-exchange mechanisms. mdpi.com
Integration into Photostable Dye Systems and Luminescent Materials
The incorporation of specific functional groups can significantly enhance the properties of dyes and luminescent materials. The this compound structure possesses features that are desirable for the design of advanced optical materials.
In photostable dye systems, degradation often occurs through reactions with oxygen or other molecules, or via self-aggregation which quenches the excited state. The introduction of bulky substituents, such as the 1,1,3,3-tetramethylbutyl group, is a common strategy to improve the photostability and solubility of dye molecules. This large group can act as a "steric shield," preventing close approach of dye molecules to one another and thereby reducing aggregation-caused quenching. It also enhances solubility in non-polar organic solvents and polymer matrices, which is crucial for applications in coatings, plastics, and optical data storage.
In the field of luminescent materials, particularly those involving lanthanide ions, organic ligands play a dual role: they absorb energy (the "antenna effect") and transfer it to the metal ion, which then emits light. mdpi.com Furthermore, the ligand shell isolates the emissive lanthanide ion from solvent molecules (like water) that can quench its luminescence. ucm.es While this compound itself is not a strong chromophore for sensitizing lanthanide emission, it can be incorporated into a larger ligand structure. In such a system, the amide group can serve as a coordination site to bind the lanthanide ion, while the bulky alkyl group provides a robust, non-polar, and vibrationally insulating environment, protecting the ion's excited state and potentially enhancing its quantum yield and emission lifetime. mdpi.comucm.es
Table 2: Representative Luminescence Transitions in Europium(III) Complexes This table shows typical emission bands for Europium(III), a common lanthanide in luminescent materials, which would be sensitized by an organic ligand.
| Transition | Wavelength (nm) | Color |
|---|---|---|
| 5D0 → 7F1 | ~594 | Orange |
| 5D0 → 7F2 | ~618 | Red (Hypersensitive) |
Data derived from general characteristics of Europium(III) complexes. mdpi.com
Utility as a Synthon in Complex Organic Synthesis
In the intricate field of organic synthesis, small, functionalized molecules known as synthons are fundamental building blocks for constructing more complex molecular architectures. This compound serves as a valuable synthon, particularly for introducing a protected amine with significant steric bulk.
The synthesis of natural products is a cornerstone of organic chemistry, providing access to complex molecules with potent biological activities. nih.govnih.gov The N-(1,1,3,3-tetramethylbutyl) group, often referred to as the tert-octyl group, can be used as a bulky protecting group for amines. Due to its extreme steric hindrance, it is stable to a wide range of reaction conditions, yet it can be removed under specific, often harsh, acidic conditions.
In a synthetic route, the acetamide moiety can be hydrolyzed to reveal the primary amine, N-tert-octylamine. This amine can then be a key component in the assembly of a larger target molecule. For example, its introduction could be a step in the synthesis of alkaloids or other nitrogen-containing natural products where a bulky substituent is required to direct the stereochemistry of a subsequent reaction or to mimic a structural feature of the target. nih.gov While specific total syntheses employing this compound as a starting material are not widely reported in flagship journals, its utility is inferred from the common use of bulky amines and amides in synthetic strategies to control reactivity and conformation.
Pharmaceutical chemistry relies on the development of molecular scaffolds that can be readily modified to create libraries of compounds for drug discovery. nih.gov The acetamide functional group is a common feature in many clinically used drugs. nih.govnih.gov
This compound can serve as a precursor for creating more elaborate scaffolds. For instance, the acetyl group's methyl protons are acidic and can be functionalized through deprotonation-alkylation sequences to build out carbon chains. More significantly, the amide itself can be a handle for further transformations. It can be reduced to the corresponding secondary amine, N-ethyl-tert-octylamine, or used in cyclization reactions. For example, derivatives like 2-chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide are reactive intermediates used to alkylate other molecules, forming more complex amide structures that are themselves scaffolds for further elaboration. The bulky tert-octyl group in these scaffolds can serve to block certain receptor sites or to enhance membrane permeability and metabolic stability of a potential drug candidate.
Q & A
Basic Research Questions
Q. What are the key spectroscopic identifiers for N-(1,1,3,3-Tetramethylbutyl)acetamide in mass spectrometry analysis?
- Methodological Answer : Electron ionization (EI) mass spectrometry of this compound (CAS 5459-42-7) reveals a molecular ion peak at m/z 171.2798, consistent with its molecular formula C₁₀H₂₁NO. Fragmentation patterns include characteristic peaks for the tert-octyl group (e.g., m/z 99, corresponding to [C₇H₁₅]⁺) and the acetamide moiety ([CH₃CONH]⁺). Researchers should cross-reference with the NIST Standard Reference Database 69 for spectral validation .
Q. How is the molecular structure of this compound validated using IUPAC nomenclature and computational tools?
- Methodological Answer : The IUPAC name is derived from the branched tert-octyl group (1,1,3,3-tetramethylbutyl) attached to the acetamide nitrogen. Computational tools like Gaussian or Avogadro can generate optimized 3D structures using the InChIKey
NXQYSOPMKXVSTC-UHFFFAOYSA-N. Experimental validation via NMR (¹H/¹³C) and IR spectroscopy is recommended to confirm bond vibrations (e.g., C=O stretch at ~1650 cm⁻¹) and steric effects from the bulky substituent .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, analogous acetamides (e.g., N-butylacetamide) require precautions against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for structurally similar compounds .
Advanced Research Questions
Q. How is this compound utilized in Ugi four-component reactions (4CR) for synthesizing racetam derivatives?
- Methodological Answer : The tert-octyl group in this compound acts as a sterically hindered isocyanide in Ugi 4CR. For example, reacting γ-aminobutyric acid, paraformaldehyde, and this compound under reflux (3 hours) yields racetam derivatives like 2-(2-oxopyrrolidin-1-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide. Purification via silica gel chromatography (EtOAc/MeOH gradient) achieves >50% yield. Monitor reaction progress using TLC (Rf ~0.52 in EtOAc/MeOH 19:1) .
Q. What analytical methods are suitable for detecting impurities in this compound samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective. Prepare a sample solution (0.1 g/L in acetonitrile/water) and compare retention times against reference standards. For related substances, use a C18 column with a mobile phase of acetonitrile:water (65:35). Peaks deviating from the parent compound’s retention time indicate impurities .
Q. How does the steric hindrance of the tert-octyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The bulky tert-octyl group reduces nucleophilic attack at the carbonyl carbon, slowing reactions like hydrolysis or aminolysis. Kinetic studies in basic aqueous solutions (pH >10) show a half-life increase of ~30% compared to linear-chain acetamides. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and quantify steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
